What is the chemical structure of Metergoline-d5?
What is the chemical structure of Metergoline-d5?
This guide provides a comprehensive overview of Metergoline-d5, a deuterated analog of Metergoline, intended for researchers, scientists, and professionals in drug development. It covers the chemical structure, physicochemical properties, and known signaling pathways of this compound.
Chemical Structure
Metergoline-d5 is a deuterated form of Metergoline, an ergoline derivative. The "d5" designation indicates that five hydrogen atoms on the phenyl ring of the N-benzyloxycarbonyl group have been replaced by deuterium atoms. This isotopic labeling is useful for metabolic studies and as an internal standard in analytical chemistry.
The chemical structure of Metergoline is benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate[1]. The deuteration in Metergoline-d5 occurs on the phenylmethyl ester portion of the molecule[2].
Physicochemical Properties
The key physicochemical properties of Metergoline and its deuterated analog, Metergoline-d5, are summarized in the table below for easy comparison.
| Property | Metergoline | Metergoline-d5 |
| Molecular Formula | C25H29N3O2[1][3][4][5] | C25H24D5N3O2[2] |
| Molecular Weight | 403.52 g/mol [3][4][5][6] | 408.55 g/mol [2] |
| CAS Number | 17692-51-2[3][5] | Not Available[2] |
| Appearance | Solid | Not Available[2] |
| Solubility | Soluble in chloroform (50 mg/ml), pyridine, alcohol, and acetone. Practically insoluble in benzene, ether, and water[3]. Also soluble in DMSO to 100 mM and ethanol to 50 mM. | Not Available |
| Storage | -20°C[3] | 2-8°C (Refrigerator)[2] |
Pharmacological Profile and Signaling Pathways
Metergoline is a pharmacologically active compound that interacts with multiple receptor systems, primarily serotonergic and dopaminergic pathways.[1][4] It generally functions as an antagonist at serotonin (5-HT) receptors and an agonist at dopamine receptors.[1][4][7][8]
Serotonin (5-HT) Receptor Antagonism:
Metergoline exhibits antagonist activity at a variety of 5-HT receptor subtypes, including 5-HT1, 5-HT2, and 5-HT7 receptors.[2][5][7][8] It has a high affinity for the 5-HT7 receptor.[1][9][10] The antagonism at these receptors can block the downstream signaling typically initiated by serotonin. For instance, it has been shown to block the 5-HT7 receptor-stimulated production of cyclic AMP (cAMP).
Dopamine Receptor Agonism:
Metergoline also acts as a dopamine receptor agonist, with some evidence pointing towards activity at the D2 receptor subtype.[7][8][11] This agonistic activity can lead to the inhibition of prolactin release[1][4][7][8].
The following diagram illustrates the primary signaling pathways affected by Metergoline.
Experimental Protocols
Detailed experimental protocols involving Metergoline are extensive and depend on the specific research application. Below are generalized methodologies for common experimental uses.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of Metergoline to specific serotonin or dopamine receptor subtypes.
Methodology:
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Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human 5-HT7 receptor) are prepared.
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Radioligand Binding: Membranes are incubated with a specific radioligand for the receptor (e.g., [3H]-LSD for 5-HT receptors) and varying concentrations of Metergoline.
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Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration, and unbound radioligand is washed away.
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Quantification: The amount of bound radioactivity is measured using a scintillation counter.
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Data Analysis: The concentration of Metergoline that inhibits 50% of the specific radioligand binding (IC50) is calculated. This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays for cAMP Production
Objective: To assess the functional antagonism of Metergoline at Gs-coupled receptors like the 5-HT7 receptor.
Methodology:
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Cell Culture: Cells expressing the receptor of interest (e.g., HEK293 cells with the 5-HT7 receptor) are cultured.
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Treatment: Cells are pre-incubated with different concentrations of Metergoline before being stimulated with a known agonist (e.g., serotonin).
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cAMP Measurement: After stimulation, the intracellular cAMP levels are measured using a commercially available kit, such as an ELISA-based assay.
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Data Analysis: The ability of Metergoline to inhibit the agonist-induced increase in cAMP is quantified, and an IC50 value is determined.
The following diagram outlines a typical workflow for an in vitro functional assay.
References
- 1. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scbt.com [scbt.com]
- 6. GSRS [precision.fda.gov]
- 7. Metergoline [idealabs.ecwid.com]
- 8. lowtoxinforum.com [lowtoxinforum.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is the mechanism of Metergoline? [synapse.patsnap.com]
